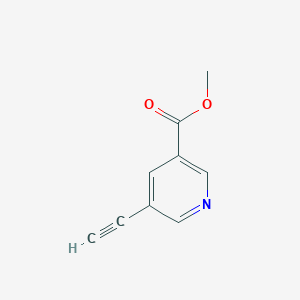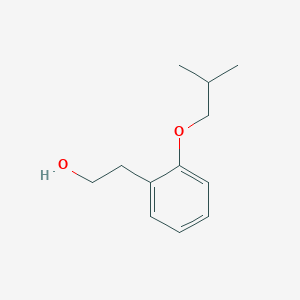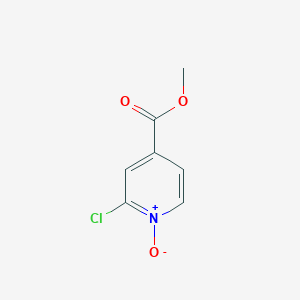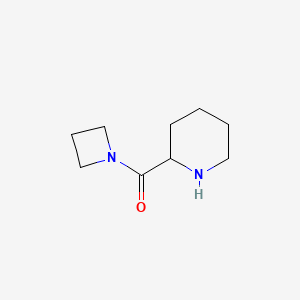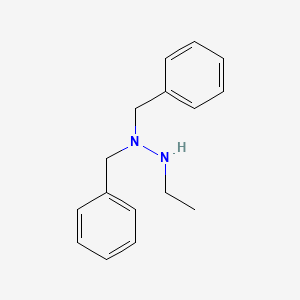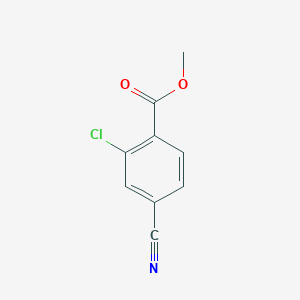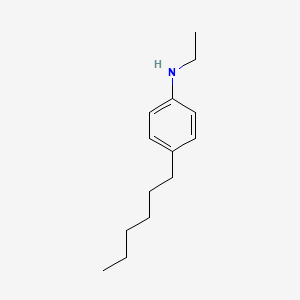
N-ethyl-4-hexylaniline
Descripción general
Descripción
N-ethyl-4-hexylaniline is a chemical compound used in various applications. It is used in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary LC . It is also used as a dye stuff intermediate and may be used to manufacture medicine .
Chemical Reactions Analysis
4-Hexylaniline, a related compound, reacts with isatin (1H-indole-2,3-dione) to form Schiff base ligand (HL) . The mesomorphic properties of imine compounds derived from 4-hexylaniline have been investigated using polarised light optical microscopy and differential scanning calorimetry .Physical And Chemical Properties Analysis
4-Hexylaniline, a related compound, has a boiling point of 283 - 285 °C, a flash point of > 110 °C, and is insoluble in water . It has a refractive index of 1.525-1.5265 at 20°C .Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Studies
N-ethyl-4-hexylaniline and its homologues, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline (4O.2) and N-(4-n-heptyloxybenzylidene)-4′-hexylaniline (7O.6), have been studied for their molecular and crystal structures. These compounds belong to the triclinic system and have been analyzed using direct methods to understand their crystallography, which is crucial for applications in material science and chemistry (Thyen, Heineman, & Zugenmaier, 1994).
Metabolic Ring Hydroxylation
N-ethyl-4-hexylaniline has been a subject of studies involving metabolic ring (4-C) hydroxylation in vitro. This research provides insights into the metabolic pathways and transformations of such compounds, which are significant in pharmacokinetics and toxicology (Gorrod & Patterson, 1980).
Impurity Test Procedures in Pharmaceuticals
The compound has been used in evaluating capillary gas chromatographic test procedures for detecting and quantifying impurities in pharmaceuticals. This application is vital for ensuring the purity and safety of pharmaceutical products (B'hymer, 2005).
Vibrational Analysis in Liquid Crystals
N-ethyl-4-hexylaniline derivatives have been studied for their vibrational properties, especially in the context of liquid crystal molecules. Such analyses are essential for developing new materials with specific optical and electronic properties (Gupta & Bhattacharjee, 2019).
Synthesis and Polymerization
The compound has also been involved in the synthesis and polymerization studies, such as in the preparation of polyaniline and its derivatives. These studies are crucial for developing new polymers with specific properties for various industrial applications (Kaczorowski et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
N-ethyl-4-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENOWJVIYGKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-hexylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)


